Mesalazine-13C6 Hydrochloride

LC-MS/MS method validation stable isotope internal standard hydrogen-deuterium exchange

Quantitative LC-MS/MS of mesalazine is compromised by deuterated IS exchange and matrix effects. This certified 13C6-labeled analog solves both issues. - Isotopic enrichment: 99% 13C; purity ≥98% (HCl salt) - +6 Da mass shift eliminates crosstalk; identical retention & ionization - ISO 17034 certified for PK studies & ANDA quality control

Molecular Formula C7H8ClNO3
Molecular Weight 195.549
CAS No. 1261398-47-3
Cat. No. B563597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMesalazine-13C6 Hydrochloride
CAS1261398-47-3
Synonyms5-Amino-2-hydroxybenzoic Acid-13C6 Hydrochloride;  Fisalamine-13C6 Hydrochloride;  5-ASA-13C6 Hydrochloride;  Mesalamine-13C6 Hydrochloride;  Asacol-13C6 Hydrochloride;  Asacolitin-13C6 Hydrochloride;  Claversal-13C6 Hydrochloride;  Mesasal-13C6 Hydrochlori
Molecular FormulaC7H8ClNO3
Molecular Weight195.549
Structural Identifiers
SMILESC1=CC(=C(C=C1N)C(=O)O)O.Cl
InChIInChI=1S/C7H7NO3.ClH/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3,9H,8H2,(H,10,11);1H/i1+1,2+1,3+1,4+1,5+1,6+1;
InChIKeyKKRSNTURHSOKTM-BVNCJLROSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mesalazine-13C6 Hydrochloride Overview


Mesalazine-13C6 Hydrochloride (CAS 1261398-47-3) is a carbon-13-labeled stable isotope analog of mesalazine (5-aminosalicylic acid), an anti-inflammatory drug used in the treatment of inflammatory bowel disease . The compound features six 13C atoms replacing the natural 12C atoms in the aromatic ring structure, yielding a molecular mass increase of +6 Da relative to the unlabeled analyte (molecular weight 195.55 g/mol) . It is supplied as the hydrochloride salt with chemical purity ≥98% and isotopic enrichment of 99% 13C [1]. The compound serves exclusively as an internal standard for quantitative LC-MS/MS analysis of mesalazine and its metabolites in biological matrices and pharmaceutical formulations.

Carbon-13 ISTD for quantitative mesalazine LC-MS/MS
Zero H-D exchange; identical retention to unlabeled analyte
Supports bioanalytical method validation workflows

Why Generic Internal Standards Fail for Mesalazine


In quantitative LC-MS/MS bioanalysis, internal standards must co-elute identically with the target analyte to fully compensate for matrix-induced ionization suppression or enhancement, extraction recovery variability, and instrument fluctuation. Deuterium-labeled mesalazine internal standards (e.g., Mesalazine-d3) exhibit hydrogen-deuterium exchange under certain sample preparation and chromatographic conditions, resulting in retention time shifts and differential matrix effects relative to the analyte [1]. Structurally related analog internal standards (e.g., diazepam as used in some legacy mesalazine methods) do not share the same extraction recovery or ionization behavior, yielding accuracy within only ±20% at best under regulatory bioanalytical guidelines [2]. 13C-labeled internal standards such as Mesalazine-13C6 Hydrochloride eliminate these confounding variables, providing the necessary precision for method validation and regulatory submission.

Deuterated ISTDs (e.g., mesalazine-d3) may undergo H-D exchange, causing retention time shifts and differential matrix effects.
Non-isotopic analog ISTDs exhibit different recovery and ionization, limiting quantitative accuracy in validation contexts.

Mesalazine-13C6 vs. Alternative Internal Standards


13C Labeling Prevents Deuterium-Hydrogen Exchange

Mesalazine-13C6 Hydrochloride provides superior stability as an internal standard compared to deuterium-labeled mesalazine analogs (e.g., Mesalazine-d3). Deuterium-labeled internal standards undergo proton-deuterium exchange when labels are positioned on carbon atoms adjacent to carbonyl groups or in certain aromatic positions, which alters the isotopic composition of the standard during sample preparation and analysis. In contrast, 13C and 15N isotopes are not capable of undergoing exchange with solvent protons or matrix components . This exchange resistance is particularly critical for mesalazine given its carboxylic acid and aromatic amine functional groups, which create environments conducive to H-D exchange when deuterated analogs are employed. Additionally, deuterium labeling increases hydrophobicity, causing retention time shifts relative to the unlabeled analyte and introducing differential matrix effects that compromise quantitative accuracy [1].

Isotope stability
Class-level
13C6 label non-exchangeable; co-elution preserved. Deuterated labels: H-D exchange risk.
Supports uniform matrix effect compensation.
Critical for aromatic amine-containing analytes.
LC-MS/MS method validation stable isotope internal standard hydrogen-deuterium exchange bioanalytical accuracy

Isotopic Mass Shift Prevents Spectral Cross-Talk

The +6 Da mass shift provided by six 13C atoms in Mesalazine-13C6 Hydrochloride (m/z shift from 154 to 160 for the protonated molecular ion) achieves the recommended minimum mass difference of 3-5 Da for small-molecule LC-MS/MS internal standards while ensuring complete chromatographic co-elution with unlabeled mesalazine [1]. This mass differential eliminates spectral cross-talk (isotopic contribution of the internal standard to the analyte MRM channel) while preserving identical retention behavior. Insufficient mass difference (e.g., +1 or +2 Da from single or double 13C labeling) can produce overlapping isotopic envelopes that bias quantification at low analyte concentrations. Conversely, excessive mass difference from non-isotopic structural analogs yields divergent chromatographic retention and differential matrix effect susceptibility .

Mass shift
Class-level
+6 Da (13C6) ensures no spectral cross-talk.
Preserves co-elution while eliminating isotopic overlap.
Recommended shift ≥3-5 Da for small molecules.
mass spectrometry isotope-labeled internal standard cross-talk matrix effect compensation

Regulatory-Compliant Reference Standard for ANDA Validation

Mesalazine-13C6 Hydrochloride is manufactured and characterized for use as a reference standard compliant with regulatory guidelines, including traceability to United States Pharmacopeia (USP) and European Pharmacopoeia (EP) monographs . The compound is specifically indicated for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) and commercial production of mesalazine finished pharmaceutical products [1]. This regulatory positioning distinguishes it from general-purpose research chemicals that lack the comprehensive characterization and documentation required for regulatory submission. Certified standards under ISO 17034 accreditation provide full certificates of analysis including NMR, MS, HPLC, IR, and UV characterization data [2].

Reference standard type
Reported
ISO 17034 certified; traceable to USP/EP monographs.
Supports method validation documentation and regulatory review.
Full COA including NMR, MS, HPLC.
ANDA submission pharmacopeial compliance reference standard method validation

Mesalazine-13C6 Hydrochloride Application Scenarios


LC-MS/MS Bioanalysis for Pharmacokinetic Studies

Mesalazine-13C6 Hydrochloride is the preferred internal standard for developing and validating LC-MS/MS methods intended for mesalazine quantification in biological matrices (plasma, urine, tissue). The 13C6 labeling ensures identical chromatographic retention and ionization behavior to the unlabeled analyte, enabling accurate correction of matrix effects observed in complex biological samples. This application is essential for pharmacokinetic studies requiring precision and accuracy within ±15% (±20% at LLOQ) per regulatory bioanalytical method validation guidelines. The +6 Da mass shift eliminates cross-talk while preserving co-elution for uniform matrix effect compensation [1].

Quality Control and Batch Release Testing

Pharmaceutical manufacturers producing mesalazine API or finished drug products (tablets, suppositories, enemas) utilize Mesalazine-13C6 Hydrochloride as a certified reference standard for quality control release testing. The compound's regulatory-compliant characterization and ISO 17034 certification support ANDA submissions and commercial production batch analysis. The standard enables accurate quantification of mesalazine content and impurity profiling in accordance with USP and EP monograph requirements .

N-Acetyl Mesalazine Metabolite Quantification

Mesalazine undergoes extensive first-pass metabolism to N-acetyl mesalazine (N-acetyl-5-ASA). Mesalazine-13C6 Hydrochloride serves as a critical internal standard for simultaneous quantification of both parent drug and its primary metabolite when paired with appropriately labeled metabolite internal standards. The 13C label remains stable throughout sample preparation and analysis, unlike deuterated analogs that may undergo exchange under acidic or basic extraction conditions common to metabolite profiling workflows [1].

Application
Selection Property
Validation Focus
Mesalazine bioanalysis in research matrices
Isotopic co-elution & matrix effect compensation
Accuracy and precision endpoint review
API & drug product QC testing
Characterized reference standard with full documentation
Documentation review for method validation
Metabolite profiling (N-acetyl mesalazine)
Label stability under extraction conditions
Metabolite recovery & matrix effect evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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